N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

5-HT3 Receptor Pharmacology Structure-Activity Relationship Ligand-Gated Ion Channel

N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 1082-42-4) is an indole-3-glyoxylamide derivative characterized by a 2-methylindole core and an N-methylated oxoacetamide side chain. This compound serves as a key synthetic intermediate and a reference tool in medicinal chemistry, particularly for probing the structure-activity relationships (SAR) of the indole-3-glyoxylamide pharmacophore.

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 1082-42-4
Cat. No. B2785439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS1082-42-4
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC
InChIInChI=1S/C12H12N2O2/c1-7-10(11(15)12(16)13-2)8-5-3-4-6-9(8)14-7/h3-6,14H,1-2H3,(H,13,16)
InChIKeyWFVJHMJQUDFREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 1082-42-4) Procurement & Technical Baseline


N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 1082-42-4) is an indole-3-glyoxylamide derivative characterized by a 2-methylindole core and an N-methylated oxoacetamide side chain. This compound serves as a key synthetic intermediate and a reference tool in medicinal chemistry, particularly for probing the structure-activity relationships (SAR) of the indole-3-glyoxylamide pharmacophore [1]. Its documented biological profile includes weak antagonism at the 5-HT3 receptor and a marked lack of activity in antiprion models, a feature that distinguishes it from its 2-unsubstituted analogs [2][3]. This compound is not a potent lead candidate itself but is a critical negative control or specificity probe for validating target engagement and understanding substitution effects.

Why Indole-3-Glyoxylamide Analogs Cannot Substitute for N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide


Simple substitution within the indole-3-glyoxylamide class is not possible due to the extreme sensitivity of biological activity to specific structural modifications. The target compound, N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, is defined by a unique combination of a 2-methylindole core and an N-methylated side chain. SAR studies have demonstrated that 2-methyl substitution on the indole ring abolishes antiprion activity entirely, rendering 2-unsubstituted analogs functionally distinct [1]. Furthermore, the N-methyl group on the oxoacetamide moiety critically influences receptor binding affinity, as seen in the dramatic potency difference at 5-HT3 receptors compared to other N-substituted analogs [2]. Therefore, procuring a close analog without these exact substitution patterns will result in a compound with a completely different, and likely more potent, biological profile, invalidating its use as a control or in a specific synthetic sequence where these precise reactivity or selectivity features are required.

Quantitative Evidence for N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Selection: A Comparator-Based Analysis


Weak 5-HT3 Receptor Antagonism Differentiates Target from High-Potency N-Substituted Analogs

The target compound acts as a weak antagonist at the 5-HT3 receptor, in stark contrast to high-potency analogs. Its IC50 of 3.38 µM represents a 8,450-fold lower potency than the comparator (R)-N-(quinuclidin-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxo-acetamide (RS-056812-198), which exhibits an IC50 of 0.4 nM in a similar antagonist assay on cloned human receptors [1][2]. This quantitative difference is critical for studies requiring a low-activity control or for SAR work mapping the effects of N-substitution on potency.

5-HT3 Receptor Pharmacology Structure-Activity Relationship Ligand-Gated Ion Channel

2-Methyl Substitution Abolishes Antiprion Activity, Distinguishing Target from Unsubstituted Indole-3-Glyoxylamides

The presence of a 2-methyl group on the indole ring of the target compound is a critical determinant of its biological inactivity in models of prion disease. A comprehensive SAR study demonstrated that all 2-methylindole-3-glyoxylamides (compounds 41, 61-79) were devoid of activity in a cell line model of prion disease, even when the analogous 2-unsubstituted compounds displayed potent submicromolar efficacy [1]. This class-level inference is further supported by follow-up work noting that derivatives with small alkyl groups at the R2 position (which corresponds to the indole C-2 position) are less active than their R2=H counterparts [2].

Prion Disease Antiprion Agents Indole SAR

Target Compound Lacks Significant Antiproliferative Activity, Diverging from Potent Tubulin-Binding Indole-3-Glyoxylamides

While certain indole-3-glyoxylamides are potent tubulin polymerization inhibitors with significant antiproliferative activity, the target compound does not fall into this category. Representative indole-3-glyoxylamides in the literature demonstrate IC50 values in the low micromolar range against cancer cell lines (e.g., compound 3e with IC50 values of 9.5 µM and 5.1 µM against Raji and HL-60 cells, respectively) and moderate inhibition of tubulin polymerization (IC50 = 17 µM) [1]. In contrast, the specific 2-methyl, N-methyl substitution pattern of the target compound is associated with a loss of activity in cellular models and weak target engagement, as evidenced by its weak 5-HT3 binding and lack of antiprion activity [2][3].

Cancer Cell Biology Tubulin Polymerization Antiproliferative Agents

Validated Research Applications for N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 1082-42-4)


Negative Control in 5-HT3 Receptor Pharmacology Studies

Utilize N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide as a low-activity reference compound to validate the potency and specificity of novel 5-HT3 receptor ligands. Its weak antagonism (IC50 of 3.38 µM) [1] provides a baseline to confirm that observed effects from other compounds are not due to non-specific interactions with the indole-3-glyoxylamide scaffold. This is particularly valuable when testing N-substituted analogs, where even minor changes can lead to nanomolar potency [2].

Specificity Probe for Antiprion Drug Discovery SAR

Employ this compound as a key tool to define the structural boundaries of antiprion activity within the indole-3-glyoxylamide series. Since 2-methyl substitution is known to abolish activity in prion disease models [1], it can be used as a negative control to confirm that antiprion effects observed for new analogs are dependent on the absence of substitution at the indole C-2 position. This ensures that lead optimization efforts focus on the most promising sub-series.

Synthetic Intermediate for Diverse N-Substituted Indole-3-Glyoxylamide Libraries

The compound's reactive oxoacetamide moiety makes it a versatile synthetic building block for generating focused libraries of N-substituted indole-3-glyoxylamides [1]. It serves as a starting point for introducing diverse N-alkyl, N-aryl, or N-heterocyclic groups to explore structure-activity relationships across multiple therapeutic targets, including those for asthma, allergy, and immunosuppression as outlined in the patent literature for this chemotype [2].

Validation of Tubulin Polymerization Inhibitor Selectivity

Given that some indole-3-glyoxylamides are potent tubulin polymerization inhibitors [1], this compound can be used to differentiate between general scaffold-mediated effects and specific, potent tubulin binding. Its lack of reported antiproliferative activity and weak target engagement [2] makes it suitable for use as a control in cell-based assays to confirm that the cytotoxic effects of other indole-3-glyoxylamides are due to specific, high-affinity interactions with tubulin, rather than non-specific cytotoxicity.

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